Nitronium tetrafluoroborate

Description

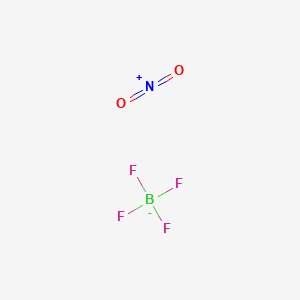

Structure

2D Structure

Properties

IUPAC Name |

nitronium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.NO2/c2-1(3,4)5;2-1-3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVZMPONLYFINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[N+](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014531 | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White nearly odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Nitronium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13826-86-3 | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitronium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Nitronium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitronium tetrafluoroborate (B81430) (NO₂BF₄) is a powerful nitrating agent utilized in a variety of organic syntheses, offering a reactive electrophilic source of the nitronium ion (NO₂⁺). Its application is crucial in the pharmaceutical and materials science industries for the introduction of nitro groups into organic molecules, a key step in the synthesis of many active pharmaceutical ingredients and energetic materials. This guide provides an in-depth overview of the synthesis and characterization of nitronium tetrafluoroborate, presenting detailed experimental protocols, tabulated quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is an inorganic salt composed of the nitronium cation (NO₂⁺) and the tetrafluoroborate anion (BF₄⁻).[1] It is a colorless, crystalline solid that is highly reactive and sensitive to moisture.[1] The primary utility of this compound lies in its capacity to act as a potent nitrating agent, often replacing traditional nitrating mixtures of nitric acid and sulfuric acid.[2] This reagent offers advantages in terms of selectivity and reaction conditions in various chemical transformations.[3] This document outlines the prevalent methods for its synthesis and the key analytical techniques for its characterization, ensuring purity and proper identification.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a nitrogen oxide source with anhydrous hydrogen fluoride (B91410) (HF) and boron trifluoride (BF₃).[1][2] The choice of solvent is critical due to safety considerations and reagent solubility. While nitromethane (B149229) has been traditionally used, its mixtures with nitric acid are highly explosive, leading to the adoption of safer alternatives like methylene (B1212753) chloride.[4]

General Synthesis Workflow

The following diagram illustrates a common workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Nitric Acid, Hydrogen Fluoride, and Boron Trifluoride

This protocol is adapted from a procedure that utilizes methylene chloride as a safer solvent alternative to nitromethane.[4]

Materials:

-

Red fuming nitric acid (95%)

-

Anhydrous hydrogen fluoride (HF)

-

Boron trifluoride (BF₃) gas

-

Methylene chloride (CH₂Cl₂), anhydrous

-

Ice-salt bath

-

A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube.

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a gas inlet tube extending below the surface of the future liquid level, and a calcium chloride drying tube. Immerse the flask in an ice-salt bath to maintain a low temperature.

-

Charging Reagents: Charge the flask with 400 mL of anhydrous methylene chloride. With vigorous stirring, cautiously add 41 mL (1.00 mole) of red fuming nitric acid, followed by the slow addition of 22 mL (1.10 moles) of cold, liquid anhydrous hydrogen fluoride. Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. Appropriate personal protective equipment (gloves, face shield, and lab coat) is mandatory.

-

Introduction of Boron Trifluoride: Introduce a stream of boron trifluoride gas into the stirred mixture at a rate that maintains the reaction temperature between 0 and 5 °C. The addition of approximately 1.5 moles of BF₃ is typically required and takes about 2-3 hours. A white precipitate of this compound will form during this addition.

-

Reaction Completion and Isolation: After the addition of boron trifluoride is complete, continue stirring the mixture in the cooling bath for an additional 1.5 hours.

-

Filtration and Washing: Isolate the solid product by filtration through a sintered glass funnel. Wash the collected solid successively with two 100-mL portions of anhydrous methylene chloride.

-

Drying: Dry the product in a vacuum desiccator to obtain this compound as a white crystalline solid.

Alternative Synthesis Routes

Other reported methods for the synthesis of this compound include:

-

From Dinitrogen Pentoxide: The reaction of dinitrogen pentoxide with anhydrous HF and BF₃ in nitromethane.[1][2]

-

From Nitrile Chloride: The reaction of nitrile chloride and hydrogen fluoride with boron trifluoride in liquid sulfur dioxide at temperatures below -10 °C, reportedly yielding a product of 96% purity.[5]

-

From Nitric Anhydride (B1165640): The interaction of nitric anhydride with boron trifluoride in nitromethane to form an adduct, followed by the addition of hydrogen fluoride, has been shown to produce this compound in 94% yield.[5]

Quantitative Data for Synthesis

| Starting Materials | Solvent | Reported Yield | Reference |

| Nitric Acid, Hydrogen Fluoride, Boron Trifluoride | Nitromethane | 92% | [5] |

| Nitric Acid, Hydrogen Fluoride, Boron Trifluoride | Methylene Chloride | 64-80% | [5] |

| Nitrile Chloride, Hydrogen Fluoride, Boron Trifluoride | Liquid Sulfur Dioxide | 96% | [5] |

| Nitric Anhydride, Boron Trifluoride, Hydrogen Fluoride | Nitromethane | 94% | [5] |

Characterization of this compound

Proper characterization of this compound is essential to confirm its identity and purity, as the presence of impurities such as nitrosonium tetrafluoroborate (NOBF₄) can affect its reactivity.[6]

Spectroscopic Characterization

3.1.1. Raman Spectroscopy

Raman spectroscopy is a powerful tool for the identification of the nitronium ion. The symmetric stretching vibration (ν₁) of the linear NO₂⁺ cation gives rise to a characteristic and intense band.

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FT-Raman | ~1400 | NO₂⁺ symmetric stretch (ν₁) | [7][8] |

| Infrared (in complex) | 2383 | NO₂⁺ stretch in 18-crown-6 (B118740) ether complex | [6] |

| Infrared (in complex) | 2250 | NO⁺ stretch in 18-crown-6 ether complex | [6] |

The presence of a band around 2250 cm⁻¹ in the infrared spectrum of an 18-crown-6 ether complex can indicate contamination with nitrosonium tetrafluoroborate.[6]

3.1.2. Infrared (IR) Spectroscopy

While the symmetric stretch of the nitronium ion is Raman active, it is typically weak or absent in the infrared spectrum due to the molecule's symmetry. However, IR spectroscopy is useful for identifying the tetrafluoroborate anion, which exhibits strong absorption bands. The asymmetric stretching vibration of the B-F bonds in the BF₄⁻ anion is particularly prominent.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information for this compound.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [7] |

| Space Group | P 1 21/c 1 | [7] |

| a (Å) | 6.5567 | [7] |

| b (Å) | 6.8243 | [7] |

| c (Å) | 9.1244 | [7] |

| β (°) | 104.40 | [7] |

| N=O bond lengths (Å) | 1.1153(8), 1.1160(7) | [9] |

| O=N=O bond angle (°) | 179.89(7) | [9] |

Purity Assessment

The purity of this compound can be assessed by reacting a sample with a known amount of a suitable aromatic compound, such as p-nitrotoluene, and quantifying the yield of the dinitrated product.[6] Unreacted starting material can indicate the presence of less reactive impurities like nitrosonium tetrafluoroborate.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[1] It reacts with water to produce corrosive hydrofluoric acid and nitric acid.[1] Therefore, it must be handled under anhydrous conditions, for example, in a glovebox or under an inert atmosphere.[1] It is classified as a corrosive solid and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.[10] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent for the nitration of a wide range of organic compounds, including aromatic and heteroaromatic systems, which are common scaffolds in pharmaceutical agents.[3] Its use can offer milder reaction conditions and improved regioselectivity compared to classical nitrating agents. It is also employed as an oxidizing agent in certain synthetic transformations.[3]

Conclusion

The synthesis and characterization of this compound require careful attention to experimental detail and safety precautions. The methods outlined in this guide provide a solid foundation for researchers to produce and verify this important nitrating agent. The provided protocols, data tables, and diagrams are intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug development, enabling the effective and safe utilization of this compound in their research endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. RU2122972C1 - Method of preparing this compound - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | BF4NO2 | CID 11073463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Raman spectroscopic study of nitronium ion formation in mixtures of nitric acid, sulfuric acid and water - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

The Mechanism of Aromatic Nitration Utilizing Nitronium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal in the production of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. While traditional methods employing mixed nitric and sulfuric acids are widely used, the use of nitronium tetrafluoroborate (B81430) (NO₂BF₄) offers a powerful and often more selective alternative. This technical guide provides an in-depth exploration of the mechanism of aromatic nitration using nitronium tetrafluoroborate, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams to support researchers in leveraging this potent reagent. This compound acts as a direct source of the highly electrophilic nitronium ion (NO₂⁺), facilitating nitration under often milder and more controlled conditions than mixed acid systems. This guide will delve into the intricacies of this reaction, its advantages, and practical considerations for its application in a laboratory setting.

Introduction to this compound

This compound is a colorless, crystalline solid with the chemical formula NO₂BF₄.[1] It is a salt composed of the nitronium cation (NO₂⁺) and the tetrafluoroborate anion (BF₄⁻).[1] As a pre-formed source of the nitronium ion, the primary electrophile in aromatic nitration, NO₂BF₄ circumvents the in-situ generation required with mixed acid, often leading to cleaner reactions and higher yields, particularly with sensitive substrates.[2][3] Its poor solubility in many common organic solvents necessitates the use of specific media such as sulfolane, nitromethane, or acetonitrile.[3][4] Due to its hygroscopic and corrosive nature, careful handling under anhydrous conditions is imperative.[3][4]

The Core Mechanism: Electrophilic Aromatic Substitution

The nitration of aromatic compounds using this compound proceeds via the classical electrophilic aromatic substitution (EAS) pathway. The reaction can be dissected into three principal steps:

-

Generation of the Electrophile: In this case, the electrophile, the nitronium ion (NO₂⁺), is readily available from the dissociation of the this compound salt in a suitable solvent.

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the aromatic ring attacks the highly electrophilic nitronium ion. This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation and Re-aromatization: A weak base, which can be the solvent or the tetrafluoroborate anion, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the nitroaromatic product.

Diagram: General Mechanism of Electrophilic Aromatic Nitration

References

Nitronium Tetrafluoroborate: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitronium tetrafluoroborate (B81430) (NO₂BF₄) is a powerful nitrating agent and a versatile reagent in organic synthesis, valued for its ability to introduce the nitro group under relatively mild conditions. As a salt of the highly reactive nitronium cation (NO₂⁺) and the tetrafluoroborate anion (BF₄⁻), its stability and decomposition characteristics are of paramount importance for safe handling, storage, and application in research and development, including in the synthesis of pharmaceutical intermediates. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of nitronium tetrafluoroborate, with a focus on providing practical information for laboratory professionals.

This compound is a colorless, crystalline solid that is highly hygroscopic and reactive towards water and other protic solvents.[1][2] Its reactivity stems from the electrophilic nature of the nitronium ion, making it an effective reagent for the nitration of a wide range of organic compounds.

Thermal Stability and Decomposition

The thermal stability of this compound is a critical consideration for its safe use. The compound is known to be stable at ambient temperatures when stored under anhydrous conditions. However, it undergoes thermal decomposition at elevated temperatures.

Decomposition Temperature and Products

Multiple sources indicate that this compound decomposes at temperatures above 170-180°C.[1][2] The primary decomposition products are nitryl fluoride (B91410) (NO₂F) and boron trifluoride (BF₃), both of which are toxic and corrosive gases. The overall decomposition reaction can be represented as:

NO₂BF₄(s) → NO₂F(g) + BF₃(g)

Quantitative Decomposition Data

Despite the known decomposition behavior, a detailed search of the scientific literature did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) studies on this compound. The following table summarizes the currently available information.

| Parameter | Value | Source(s) |

| Decomposition Onset Temperature | > 170-180 °C | [1][2] |

| Decomposition Products | Nitryl fluoride (NO₂F), Boron trifluoride (BF₃) | [1][2] |

| TGA Weight Loss (%) | Data not available | |

| DSC Enthalpy of Decomposition (ΔH) | Data not available |

The absence of detailed public data underscores the need for careful experimental evaluation of the thermal properties of this compound under controlled laboratory settings.

Experimental Protocols for Thermal Analysis

Given the air-sensitive and energetic nature of this compound, specialized procedures are required for its thermal analysis. The following are proposed, detailed methodologies for TGA and DSC analysis based on best practices for such materials.

Proposed Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) with a high-resolution balance.

-

Inert gas supply (e.g., high-purity nitrogen or argon).

-

Glove box or other inert atmosphere enclosure for sample preparation.

-

Hermetically sealed TGA pans (e.g., aluminum or gold-plated copper for higher temperatures).

Procedure:

-

Sample Preparation (Inert Atmosphere):

-

Transfer the TGA instrument's autosampler or pan holder into a glove box with a dry, inert atmosphere (e.g., <1 ppm H₂O, <1 ppm O₂).

-

Carefully weigh 1-5 mg of this compound into a pre-tared hermetically sealed TGA pan.

-

Seal the pan hermetically to prevent any reaction with atmospheric moisture or air during transfer to the instrument.

-

-

Instrument Setup:

-

Purge the TGA furnace and balance with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert environment.

-

Calibrate the instrument for temperature and mass according to the manufacturer's specifications.

-

-

TGA Measurement:

-

Carefully place the sealed pan containing the sample onto the TGA balance.

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample from the starting temperature to a final temperature of approximately 250°C at a controlled heating rate of 5-10°C/min. A slower heating rate can provide better resolution of thermal events.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the percentage of weight loss at different stages of decomposition.

-

Proposed Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions and measure the enthalpy changes associated with the decomposition of this compound.

Instrumentation:

-

Differential Scanning Calorimeter (DSC).

-

Inert gas supply (e.g., high-purity nitrogen or argon).

-

Glove box or other inert atmosphere enclosure for sample preparation.

-

High-pressure hermetically sealed DSC pans (e.g., gold-plated stainless steel) capable of withstanding the pressure generated by gaseous decomposition products.

Procedure:

-

Sample Preparation (Inert Atmosphere):

-

Transfer the DSC sample press and pans into a glove box with a dry, inert atmosphere.

-

Weigh 1-3 mg of this compound into a pre-tared high-pressure DSC pan.

-

Hermetically seal the pan to contain any evolved gases and prevent reactions with the atmosphere.

-

-

Instrument Setup:

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

-

-

DSC Measurement:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Equilibrate the system at a starting temperature of 25-30°C.

-

Heat the sample at a constant rate of 5-10°C/min to a final temperature of approximately 250°C.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and characterize any endothermic or exothermic peaks.

-

Determine the onset temperature and peak temperature of decomposition.

-

Calculate the enthalpy of decomposition (ΔH) by integrating the area of the decomposition peak.

-

Visualization of Decomposition and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the decomposition pathway and a logical workflow for the thermal analysis of this compound.

Handling and Safety Precautions

Given its reactivity and the hazardous nature of its decomposition products, strict safety protocols must be followed when handling this compound.

-

Hygroscopicity: The compound is extremely sensitive to moisture and should be handled exclusively in a dry, inert atmosphere, such as in a glove box or using Schlenk line techniques.[1]

-

Reactivity: It reacts exothermically with water to produce nitric acid and hydrofluoric acid, both of which are highly corrosive. Contact with combustible materials should be avoided.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves, must be worn at all times.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or decomposition products.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials.

Conclusion

This compound is a valuable synthetic tool whose utility is coupled with significant handling and safety considerations. Its thermal decomposition above 170-180°C to form toxic gases necessitates a thorough understanding of its stability. While the fundamental decomposition pathway is known, this review highlights a gap in the publicly available, detailed quantitative thermal analysis data (TGA/DSC). The proposed experimental protocols provide a framework for researchers to safely obtain this critical information, enabling a more complete risk assessment and facilitating the continued safe and effective use of this important reagent in scientific research and development.

References

The Advent of a Powerful Nitrating Agent: An In-depth Technical Guide to Early Experiments with Nitronium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early experiments involving nitronium tetrafluoroborate (B81430) (NO₂BF₄), a powerful electrophilic nitrating agent that revolutionized synthetic chemistry. Pioneered by George A. Olah and his contemporaries, the use of this stable, crystalline salt offered a new dimension to nitration reactions, particularly for aromatic and aliphatic compounds, under anhydrous conditions. This document provides a comprehensive overview of the initial preparations, key applications, and mechanistic studies, presenting quantitative data in structured tables and detailing experimental protocols from foundational research.

Preparation of Nitronium Tetrafluoroborate

The early synthesis of this compound provided a stable and isolable source of the highly reactive nitronium ion. The methods developed focused on the reaction of a nitric acid source with boron trifluoride in the presence of a fluoride (B91410) source, typically anhydrous hydrogen fluoride.[1][2][3]

Experimental Protocol: Preparation from Nitric Acid, Hydrogen Fluoride, and Boron Trifluoride[2]

This procedure, a modification to avoid the use of potentially explosive nitromethane (B149229), utilizes methylene (B1212753) chloride as the reaction medium.[2]

Caution: Anhydrous hydrogen fluoride and boron trifluoride are hazardous and corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including rubber gloves, an apron, and a face shield.[2]

Apparatus: A three-necked polyolefin flask equipped with a nitrogen inlet, a gas inlet tube for boron trifluoride, a drying tube, and a magnetic stirrer. The flask is cooled in an ice-salt bath.

Procedure:

-

The flask is flushed with dry nitrogen and charged with 400 mL of methylene chloride, 41 mL (65.5 g, 1.00 mole) of 95% red fuming nitric acid, and 22 mL (22 g, 1.10 moles) of cold, liquid anhydrous hydrogen fluoride.[2]

-

With stirring and cooling, 136 g (2.00 moles) of gaseous boron trifluoride is bubbled into the reaction mixture. The first mole is added rapidly (approximately 10 minutes), and the second mole is added over about 1 hour.[2]

-

After the addition of boron trifluoride is complete, the mixture is allowed to stand in the cooling bath under a slow stream of nitrogen for 1.5 hours.[2]

-

The precipitated this compound is collected by filtration through a sintered-glass Buchner funnel.[2]

-

The solid product is washed successively with two 100-mL portions of nitromethane and two 100-mL portions of methylene chloride.[2]

-

The final product is dried under reduced pressure. The salt is very hygroscopic and should be handled in a dry box.[2]

Nitration of Aromatic Compounds

A primary and significant application of this compound in early experiments was the nitration of aromatic compounds. This method proved to be a general and high-yielding procedure for a wide variety of arenes, including those sensitive to acid-catalyzed hydrolysis.[2][4][5][6]

Quantitative Data: Nitration of Various Aromatic Substrates

| Aromatic Substrate | Product | Yield (%) | Reference |

| Benzene | Nitrobenzene | 95 | [Olah et al., 1956] |

| Toluene | o-Nitrotoluene / p-Nitrotoluene | 98 (total) | [Olah et al., 1956] |

| o-Tolunitrile (B42240) | 3,5-Dinitro-o-tolunitrile | 80-88 | [2] |

| Adamantane (B196018) | 1-Nitroadamantane (B116539) | - | [4][7] |

| Diamantane | - | - | [4][7] |

| meso-Tetraphenylporphyrin (TPP) | NO₂-TPP | 82 | [8] |

| Octaethylporphyrin (OEP) | meso-Nitro-octaethylporphyrin | 31 | [9] |

| Zinc Octaethylporphyrin | meso-Nitro-octaethylporphyrin | 63 | [9] |

Note: Yields are as reported in the cited literature and may vary based on specific reaction conditions.

Experimental Protocol: Dinitration of o-Tolunitrile[2]

Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled with an ice bath.

Procedure:

-

In a dry box, a flask is charged with 335 g of tetramethylene sulfone and 73.1 g (0.55 mole) of this compound.[2]

-

The mixture is stirred to form a homogeneous suspension and cooled to 10-20°C.

-

Freshly distilled o-tolunitrile (58.5 g, 0.50 mole) is added dropwise over 25-35 minutes, maintaining the temperature between 10-20°C.[2]

-

After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 3 hours.

-

The reaction mixture is then poured into a mixture of 2 kg of crushed ice and 1 liter of water.

-

The precipitated product is collected by filtration, washed with water until the washings are neutral, and then washed with 100 mL of cold methanol (B129727).

-

The crude product is recrystallized from 1.5 liters of methanol to yield 3,5-dinitro-o-tolunitrile.[2]

Mechanistic Insights: Electrophilic Aromatic Substitution

The nitration of aromatic compounds with this compound proceeds through the well-established electrophilic aromatic substitution (SEAr) mechanism. The nitronium ion (NO₂⁺) acts as the electrophile.

Caption: The mechanism of electrophilic aromatic nitration.

Nitration of Alkanes

A remarkable extension of the utility of nitronium salts was their application in the electrophilic nitration of saturated hydrocarbons (alkanes). This was a significant development, as alkanes are generally unreactive towards electrophiles.

Experimental Observations

Early studies by Olah and his colleagues demonstrated that adamantane and diamantane could be nitrated using this compound.[4][7] The reaction with adamantane yielded a mixture of 1-nitroadamantane and 1-adamantanol.[10]

Reactions with Heterocyclic Compounds

The reactivity of this compound with heterocyclic compounds was also explored. In the case of pyridine (B92270), the reaction did not lead to C-nitration of the ring but instead resulted in the formation of the N-nitropyridinium tetrafluoroborate salt.[11][12] This highlighted the electrophilic attack at the lone pair of the nitrogen atom.

Caption: Reaction of pyridine with this compound.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for the early nitration experiments using this compound.

Caption: A generalized experimental workflow for nitration.

Conclusion

The early experiments with this compound, largely driven by the pioneering work of George A. Olah, marked a significant advancement in synthetic organic chemistry. The ability to perform nitrations under anhydrous and often mild conditions opened up new avenues for the synthesis of nitro compounds from a wide range of substrates, including sensitive aromatics and even unreactive alkanes. The detailed experimental protocols and mechanistic insights from this era continue to be of fundamental importance to researchers and drug development professionals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rushim.ru [rushim.ru]

- 4. worldscientific.com [worldscientific.com]

- 5. worldscientific.com [worldscientific.com]

- 6. 818. Aromatic substitution. Part II. Nitration of aromatic compounds with this compound and other stable nitronium salts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Reactions of porphyrins with this compound in pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

spectroscopic analysis of nitronium tetrafluoroborate reaction intermediates

An In-depth Technical Guide to the Spectroscopic Analysis of Nitronium Tetrafluoroborate (B81430) Reaction Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitronium tetrafluoroborate (NO₂⁺BF₄⁻) is a powerful, versatile, and highly reactive nitrating agent used in the synthesis of a wide range of organic compounds, including key intermediates for pharmaceuticals and materials science.[1][2] Understanding the mechanism of nitration is paramount for optimizing reaction conditions, controlling regioselectivity, and maximizing yield.[3][4] This technical guide provides an in-depth overview of the application of modern spectroscopic techniques for the detection, characterization, and kinetic analysis of the transient intermediates generated during reactions with this compound. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to equip researchers with the necessary tools to elucidate complex reaction pathways.

Introduction: The Nitronium Ion and Its Intermediates

This compound serves as a direct source of the nitronium ion (NO₂⁺), the active electrophile in many aromatic nitration reactions.[1][5] Unlike traditional mixed-acid (HNO₃/H₂SO₄) systems, NO₂⁺BF₄⁻ allows for nitration under less acidic and more controlled conditions.[6] The reaction, particularly in electrophilic aromatic substitution, proceeds through a series of high-energy, short-lived intermediates.[7][8] The most critical of these is the σ-complex, or Wheland intermediate, a resonance-stabilized carbocation that is formed when the nitronium ion attacks the aromatic ring.[8][9] Direct observation and characterization of this and other potential intermediates are crucial for confirming reaction mechanisms.[7][10]

Spectroscopic methods are indispensable for probing these fleeting species.[4] Techniques such as Nuclear Magnetic Resonance (NMR), Raman, Infrared (IR), and UV-Visible (UV-Vis) spectroscopy can provide real-time structural and kinetic information about the reaction as it progresses.[4][11]

Spectroscopic Signatures of Key Species

The ability to distinguish between reactants, intermediates, and products is fundamental to mechanistic studies. Each species possesses unique spectroscopic fingerprints.

-

Nitronium Ion (NO₂⁺) : As a linear molecule isoelectronic with CO₂, the nitronium ion has a characteristic strong, symmetric stretching vibration that is Raman-active but IR-inactive.[1] This peak is readily observed in Raman spectra of nitrating mixtures and solid NO₂⁺BF₄⁻.

-

Aromatic Reactants : These compounds have well-defined signals in NMR, IR, and UV-Vis spectra that are altered upon substitution.

-

σ-Complex (Wheland Intermediate) : The formation of the σ-complex disrupts the aromaticity of the ring. This leads to significant changes in the ¹H and ¹³C NMR spectra, with the appearance of signals corresponding to both sp² and sp³-hybridized carbons within the ring.[12]

-

Nitroaromatic Products : The introduction of the strongly electron-withdrawing nitro (-NO₂) group causes a downfield shift of aromatic proton signals in ¹H NMR and characteristic symmetric and asymmetric stretching vibrations in IR and Raman spectra.[12]

Spectroscopic Methodologies and Experimental Protocols

The detection of reactive intermediates requires specialized experimental setups, often involving in-situ monitoring under carefully controlled conditions.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating the structure of reaction intermediates. By monitoring the reaction directly in an NMR tube, one can track the disappearance of reactant signals, the appearance and disappearance of intermediate signals, and the growth of product signals over time.[4]

Experimental Protocol: In-situ NMR Monitoring of the Nitration of meso-Tetraphenylporphyrin (TPP)

This protocol is adapted from studies on the controlled nitration of porphyrins using this compound.[6][13]

-

Materials : meso-Tetraphenylporphyrin (TPP), this compound (0.5 M solution in sulfolane), deuterated chloroform (B151607) (CDCl₃), NMR tubes.

-

Equipment : High-field NMR spectrometer (e.g., 500 MHz) with temperature control.

-

Procedure :

-

Prepare a solution of TPP in CDCl₃ (e.g., 15 mM) directly in an NMR tube.

-

Acquire a baseline ¹H NMR spectrum of the starting material. The characteristic N-H proton signal for TPP appears as a singlet at approximately -2.8 ppm.[6]

-

Carefully add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the NO₂⁺BF₄⁻ solution to the NMR tube at a controlled temperature (e.g., room temperature).

-

Immediately acquire a series of ¹H NMR spectra at timed intervals to monitor the reaction progress.

-

Observe the disappearance of the TPP N-H signal and the emergence of new, broader peaks, which may indicate the formation of an intermediate complex prior to nitration.[6]

-

Continue the sequential addition of the nitrating agent in small aliquots, acquiring spectra after each addition, to observe the clean conversion to the mono-, di-, and tri-nitrated porphyrin products.[6]

-

Analyze the changes in chemical shifts and peak integrations to determine reaction kinetics and intermediate lifetimes.

-

Vibrational Spectroscopy (IR and Raman)

IR and Raman spectroscopy are ideal for monitoring changes in functional groups and molecular symmetry.[4] Raman spectroscopy is particularly valuable for detecting the symmetric stretch of the nitronium ion itself.[1]

Experimental Protocol: General In-situ ATR-IR/Raman Analysis

-

Materials : Substrate, this compound, appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).

-

Equipment : IR or Raman spectrometer equipped with a fiber-optic immersion probe (e.g., ATR probe for IR) and a cryostat for temperature control.

-

Procedure :

-

Dissolve the substrate in the chosen solvent in a reaction vessel equipped with a stirrer and the immersion probe.

-

Record a background spectrum of the solution before adding the nitrating agent.

-

Cool the solution to the desired reaction temperature (e.g., -20 °C to 0 °C) to slow the reaction and increase the lifetime of any intermediates.

-

Initiate the reaction by adding a solution of this compound.

-

Continuously collect spectra over time.

-

Monitor key spectral regions: the disappearance of substrate bands, the appearance of the NO₂⁺ symmetric stretch (Raman), the emergence of bands associated with the σ-complex, and the growth of the characteristic nitro group vibrations (typically ~1530 cm⁻¹ and ~1350 cm⁻¹) of the product.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive and well-suited for kinetic analysis, especially when the reactants, intermediates, or products have strong chromophores.[4][14] The disruption and restoration of aromaticity during the reaction lead to significant changes in the electronic absorption spectrum.

Experimental Protocol: Kinetic Analysis via Diode-Array UV-Vis

-

Materials : Substrate, this compound, UV-grade anhydrous solvent.

-

Equipment : Diode-array UV-Vis spectrophotometer with a temperature-controlled cuvette holder and rapid mixing capabilities.

-

Procedure :

-

Prepare stock solutions of the substrate and this compound in the chosen solvent.

-

Place a known concentration of the substrate solution in a quartz cuvette and record its initial absorbance spectrum.

-

Inject a specific amount of the this compound solution into the cuvette to start the reaction.

-

Immediately begin acquiring full spectra at rapid, regular intervals (e.g., every 0.5-1 seconds).

-

Monitor the change in absorbance at wavelengths characteristic of the reactant and product. The formation of a transient intermediate may be observed as a temporary increase and subsequent decrease in absorbance at a specific wavelength.

-

Use the collected data to plot concentration versus time and determine rate constants for the formation and decay of observed species.

-

Data Presentation and Interpretation

Case Study: ¹H NMR Data for the Nitration of meso-Tetraphenylporphyrin (TPP)

The sequential nitration of TPP with NO₂⁺BF₄⁻ provides an excellent model system. NMR monitoring reveals a highly controllable reaction pathway.[6]

| Compound/Species | Phenyl-H (ppm) | Pyrrole-H (ppm) | N-H (ppm) | Notes |

| TPP (Reactant) | ~8.2 (d), ~7.7 (m) | ~8.8 (s) | ~ -2.8 (s) | Sharp, well-defined peaks indicating a stable aromatic system.[6] |

| Intermediate Complex | Broadened signals | Broadened signals | Signal disappears | Upon addition of 1 eq. of NO₂⁺BF₄⁻, the sharp N-H peak vanishes, suggesting coordination or protonation event preceding nitration.[6] |

| NO₂-TPP (Product) | Signals shift | Symmetry is broken, leading to more complex splitting patterns. | - | Clean conversion is observed upon adding a second equivalent of the nitrating agent.[6] |

Table 1: Summary of key ¹H NMR chemical shift changes during the nitration of TPP with this compound. Data interpreted from literature.[6]

Visualization of Mechanisms and Workflows

Diagrams are critical for conceptualizing the complex series of events in a chemical reaction and the workflow used to study it.

Caption: General mechanism for electrophilic aromatic substitution (EAS) using a nitronium salt.

Caption: Experimental workflow for in-situ NMR monitoring of a nitration reaction.

Conclusion

The study of reaction intermediates in nitrations involving this compound is essential for advancing synthetic organic chemistry. A multi-spectroscopic approach, combining the structural detail of NMR, the functional group sensitivity of IR and Raman, and the kinetic power of UV-Vis, provides a comprehensive picture of the reaction mechanism. The protocols and data presented in this guide offer a framework for researchers to design experiments that can successfully trap and characterize these elusive but critical species, leading to more efficient, selective, and predictable chemical transformations.

References

- 1. Nitronium ion - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. rushim.ru [rushim.ru]

- 4. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 5. Nitration - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aiinmr.com [aiinmr.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to Computational Studies on Nitronium Tetrafluoroborate Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational approaches used to study the reactivity of nitronium tetrafluoroborate (B81430) (NO₂BF₄). It is intended for researchers, scientists, and professionals in drug development who are interested in understanding and predicting the outcomes of nitration reactions involving this powerful reagent. This document summarizes key mechanistic insights, presents available quantitative data from computational studies, details the underlying theoretical methodologies, and provides visualizations of reaction pathways.

Introduction to Nitronium Tetrafluoroborate and Its Reactivity

This compound (NO₂BF₄) is a salt composed of the highly electrophilic nitronium cation (NO₂⁺) and the non-coordinating tetrafluoroborate anion (BF₄⁻).[1][2] It serves as a powerful nitrating agent in organic synthesis, capable of introducing a nitro group (-NO₂) onto a wide range of substrates.[1] The reactivity of this compound is primarily dictated by the electrophilicity of the nitronium ion, making it a subject of significant interest for both experimental and computational chemists.

Computational studies have been instrumental in elucidating the mechanisms of reactions involving the nitronium ion. These studies provide valuable insights into reaction pathways, transition states, and the energetics of these transformations, which are often difficult to probe experimentally. The primary focus of computational work has been on the electrophilic aromatic substitution (EAS) reactions of the nitronium ion with aromatic compounds.

Mechanistic Insights from Computational Studies

Computational studies, predominantly employing Density Functional Theory (DFT), have largely reinforced the classical electrophilic aromatic substitution (EAS) mechanism for the nitration of arenes by the nitronium ion. However, these studies have also unveiled more nuanced aspects of the reaction pathway.

The Electrophilic Aromatic Substitution (EAS) Pathway

The generally accepted mechanism for the nitration of an aromatic compound, such as benzene (B151609), with the nitronium ion proceeds through a two-step process involving a Wheland intermediate (also known as a σ-complex).

A DFT study on the nitration of benzene with the nitronium ion, using the B3LYP functional and a 6-311G** basis set, successfully located the stationary points on the potential energy surface corresponding to this mechanism. The formation of the σ-complex transition state is identified as the rate-determining step.[3] Another DFT study at the LC-wHPBE/6-311++G(d,p) level of theory also supports a low barrier for the addition of the nitronium ion to benzene.[4][5]

The Role of Single Electron Transfer (SET)

More recent and advanced computational studies, such as ab initio molecular dynamics (MD) simulations, have suggested the involvement of a single electron transfer (SET) step preceding the formation of the σ-complex in certain cases. In the nitration of toluene (B28343) with this compound in dichloromethane, DFT-based MD simulations revealed that an electron transfer from the toluene molecule to the nitronium ion occurs rapidly once the reactants are in close proximity within a solvent shell. This SET event leads to the formation of a toluene radical cation and a nitrogen dioxide radical, which then combine to form the σ-complex.

The Role of the Tetrafluoroborate Anion

In most computational studies on the reactivity of this compound, the BF₄⁻ anion is treated as a spectator ion. Its primary role is to serve as the counterion to the reactive nitronium cation. The large size and low coordinating ability of the tetrafluoroborate anion are thought to minimize its direct involvement in the transition state of the nitration reaction. However, in the condensed phase, it can influence the overall reaction environment and solvation.

Quantitative Data from Computational Studies

It is important to note that the following data were calculated for the reaction of the nitronium ion (NO₂⁺) with the specified substrates. The direct computational modeling of the entire NO₂BF₄ salt in these energetic calculations is not common.

| Reaction | Computational Method | Calculated Parameter | Value | Reference |

| Benzene + NO₂⁺ → [C₆H₆(NO₂)]⁺ (TS) | B3LYP/6-311G** (gas phase) | Activation Energy (Ea) | 8.370 kJ/mol | [3] |

| Benzene + NO₂⁺ → σ-complex | LC-wHPBE/6-311++G(d,p) | Activation Energy (ΔE*) | 7 kcal/mol (~29.3 kJ/mol) | [4][5] |

| Nitrobenzene + NO₂⁺ → o-dinitrobenzene | B3LYP/6-311G(d,p) | Activation Gibbs Free Energy | 11.0 kcal/mol (~46.0 kJ/mol) | |

| Nitrobenzene + NO₂⁺ → m-dinitrobenzene | B3LYP/6-311G(d,p) | Activation Gibbs Free Energy | 87.3 kcal/mol (~365.3 kJ/mol) | |

| Nitrobenzene + NO₂⁺ → p-dinitrobenzene | B3LYP/6-311G(d,p) | Activation Gibbs Free Energy | 1.7 kcal/mol (~7.1 kJ/mol) |

Computational and Experimental Protocols

Computational Methodologies

The computational investigation of nitronium ion reactivity typically involves the following steps:

-

Model System Setup: The reactant molecules (e.g., an arene and the nitronium ion) are constructed in a computational chemistry software package.

-

Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products are optimized to find the minimum energy structures on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energies.

-

Solvation Modeling: To simulate reactions in solution, implicit or explicit solvent models can be employed.

A commonly used level of theory for such studies is Density Functional Theory (DFT) with hybrid functionals like B3LYP or PBE0, and Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p). For more accurate energy calculations, coupled-cluster methods like CCSD(T) may be used.

Experimental Protocols

The following is a generalized experimental protocol for the nitration of an aromatic compound using this compound, based on procedures described in the literature.

Warning: this compound is a powerful nitrating agent and should be handled with extreme caution in a fume hood. It is corrosive and reacts with water.

-

Reaction Setup: The aromatic substrate is dissolved in a suitable anhydrous aprotic solvent (e.g., sulfolane, dichloromethane, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of this compound in the same solvent is added dropwise to the stirred solution of the substrate at a controlled temperature (often 0 °C or room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water or an aqueous basic solution. The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by standard techniques such as column chromatography, recrystallization, or distillation.

Conclusion and Future Outlook

Computational studies have provided significant insights into the reactivity of this compound, primarily by modeling the behavior of the highly electrophilic nitronium ion. The prevailing mechanism is electrophilic aromatic substitution, with potential involvement of single electron transfer pathways in some systems. While quantitative data on the energetics of these reactions are still somewhat sparse in the literature, the available results provide a solid foundation for understanding and predicting reactivity.

Future computational work in this area could focus on several key aspects:

-

Systematic Studies: Performing computational studies on a wider range of substrates to build a comprehensive database of activation energies and reaction enthalpies.

-

Explicit Role of the Counterion: Investigating the explicit role of the tetrafluoroborate anion in the reaction mechanism, particularly in different solvent environments.

-

Solvent Effects: More detailed studies on the influence of different solvents on the reaction mechanism and energetics.

-

Reactivity with Other Functional Groups: Expanding computational investigations beyond aromatic nitration to other reactions of this compound, such as its reactions with alkenes and alkynes.

By continuing to leverage the power of computational chemistry, a more complete and predictive understanding of this compound reactivity can be achieved, aiding in the design of new synthetic methodologies and the development of novel chemical entities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

physical and chemical properties of nitronium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of nitronium tetrafluoroborate (B81430) (NO₂BF₄). It includes detailed quantitative data, experimental protocols for its synthesis and application, and visualizations of key chemical processes. This document is intended to serve as a critical resource for professionals in research, chemical sciences, and drug development who utilize or are investigating this powerful nitrating agent.

Core Physical and Chemical Properties

Nitronium tetrafluoroborate is a colorless, crystalline solid that is highly reactive and hygroscopic.[1][2] It is a salt composed of the nitronium cation (NO₂⁺) and the tetrafluoroborate anion (BF₄⁻).[1][2] Due to its reactivity with water, it must be handled under anhydrous conditions.[2][3]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | NO₂BF₄ | [2][4] |

| Molar Mass | 132.81 g/mol | [2][4] |

| Appearance | Colorless crystalline solid | [2][3] |

| Decomposition Temperature | >180 °C (decomposes to NO₂F and BF₃) | [1][3] |

| Property | Details | Reference(s) |

| Solubility | Soluble in sulfolane (B150427) and acetonitrile.[3] Slightly soluble in nitromethane.[3] Sparsely soluble in many other organic solvents.[2] Reacts with water.[1][2] | [1][2][3] |

| Stability | Stable under anhydrous conditions.[3] Decomposes in the presence of moisture.[3] Thermally stable up to 170 °C.[5] | [3][5] |

| Hygroscopicity | Highly hygroscopic.[1] | [1] |

Crystal Structure Data

This compound crystallizes in the monoclinic P2₁/c space group. The crystal structure data is detailed below.

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [6] |

| Space Group | P 1 21/c 1 | [4] |

| Unit Cell Dimensions | a = 6.5567 Å, b = 6.8243 Å, c = 9.1244 Å | [4] |

| Unit Cell Angles | α = 90.00°, β = 104.40°, γ = 90.00° | [4] |

| N=O Bond Distances | 1.1153 (8) Å and 1.1160 (7) Å | [6] |

| O=N=O Bond Angle | 179.89 (7)° | [6] |

Chemical Reactivity and Applications

This compound is a powerful electrophilic nitrating agent, widely used in organic synthesis to introduce a nitro group (-NO₂) onto a variety of substrates.[1][2] It is also recognized as a mild oxidant.[2] Its reactivity is primarily driven by the highly electrophilic nature of the nitronium cation.

Key reactions include:

-

Aromatic Nitration: It is a general and efficient reagent for the nitration of arenes, haloarenes, nitroarenes, and other aromatic compounds, often in high yields.[5]

-

Reaction with Water: It reacts with water to produce nitric acid and hydrofluoric acid.[1][2]

-

Oxidation of Sulfides and Phosphines: It can oxidize organic sulfides to sulfoxides, and with an excess, further to sulfones. Similarly, it oxidizes phosphines to phosphine (B1218219) oxides.[1]

-

Reaction with Amines: It reacts with secondary aliphatic amines to form N-nitro derivatives.[7]

The following diagram illustrates the general scheme for the nitration of an aromatic compound using this compound.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 13826-86-3 [chemicalbook.com]

- 4. This compound | BF4NO2 | CID 11073463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

The Advent and Evolution of Nitronium Salts in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the nitro group into organic molecules is a cornerstone of synthetic chemistry, pivotal in the production of pharmaceuticals, explosives, and dyes. For decades, the classical method for aromatic nitration involved the use of a mixture of concentrated nitric and sulfuric acids, a potent but often harsh and non-selective system. The quest for milder, more selective, and higher-yielding nitrating agents led to the development and isolation of nitronium salts. This technical guide provides an in-depth exploration of the historical development, synthesis, and application of these powerful reagents in organic chemistry, with a focus on the underlying mechanisms and experimental protocols that have shaped their use.

Historical Development: From Postulation to Isolation and Application

The concept of the nitronium ion (NO₂⁺) as the active electrophile in aromatic nitration was first proposed by Christopher Ingold and his collaborators in the 1940s based on kinetic studies of nitration reactions.[1] Their work laid the theoretical groundwork for understanding the mechanism of electrophilic aromatic substitution. However, it was the pioneering work of George A. Olah in the mid-20th century that transformed the nitronium ion from a theoretical intermediate into a tangible and versatile synthetic tool.[1] Olah and his team successfully prepared and isolated stable nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium hexafluorophosphate (B91526) (NO₂PF₆), demonstrating their efficacy as powerful nitrating agents.[2] This breakthrough allowed for nitrations to be carried out under anhydrous and less acidic conditions, expanding the scope of substrates that could be functionalized and offering greater control over reaction outcomes.[3]

Synthesis of Nitronium Salts: Key Experimental Protocols

The ability to isolate and handle nitronium salts was a significant advancement. Several methods have been developed for their synthesis, with the choice of method often depending on the desired counter-ion and scale of the reaction.

Preparation of Nitronium Tetrafluoroborate (NO₂BF₄)

One of the most widely used methods for the synthesis of this compound was developed by Olah and Kuhn. This procedure involves the reaction of fuming nitric acid with anhydrous hydrogen fluoride (B91410) and boron trifluoride.

Experimental Protocol:

-

Apparatus: A flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser protected by a drying tube.

-

Reagents: Fuming nitric acid (95%), anhydrous hydrogen fluoride (HF), and boron trifluoride (BF₃) gas. Methylene (B1212753) chloride is used as the solvent.

-

Procedure:

-

The flask is charged with methylene chloride and cooled in an ice-salt bath.

-

Fuming nitric acid is added, followed by the careful addition of anhydrous hydrogen fluoride.

-

Boron trifluoride gas is then bubbled through the stirred solution. The this compound precipitates as a white solid.

-

The precipitate is collected by filtration in a dry atmosphere, washed with dry methylene chloride, and dried under vacuum.

-

Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All operations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Preparation of Nitronium Hexafluorophosphate (NO₂PF₆)

Nitronium hexafluorophosphate is another powerful nitrating agent, often favored for its better solubility in organic solvents compared to the tetrafluoroborate salt.

Experimental Protocol:

-

Apparatus: Similar to the setup for NO₂BF₄ synthesis.

-

Reagents: Fuming nitric acid, anhydrous hydrogen fluoride, and phosphorus pentafluoride (PF₅) gas.

-

Procedure:

-

A solution of fuming nitric acid in a suitable solvent (e.g., nitromethane (B149229) or sulfolane) is prepared in the reaction flask and cooled.

-

Anhydrous hydrogen fluoride is added to the solution.

-

Phosphorus pentafluoride gas is then introduced into the stirred mixture, leading to the precipitation of nitronium hexafluorophosphate.

-

The product is isolated by filtration, washed with a dry, inert solvent, and dried under vacuum.

-

Nitronium Salts in Action: Aromatic Nitration

Nitronium salts have proven to be highly effective reagents for the nitration of a wide range of aromatic compounds, from simple arenes to deactivated and sensitive substrates.

Mechanism of Electrophilic Aromatic Nitration

The nitration of an aromatic ring by a nitronium salt proceeds via the classical electrophilic aromatic substitution (EAS) mechanism.

References

A Theoretical and Computational Guide to the Electrophilicity of the Nitronium Ion

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitronium ion (NO₂⁺) is a cornerstone of synthetic chemistry, serving as a powerful electrophile in the nitration of aromatic and other electron-rich compounds. Understanding and quantifying its electrophilic character is paramount for predicting reactivity, controlling selectivity, and designing novel chemical transformations. This technical guide provides an in-depth exploration of the theoretical frameworks and computational methodologies used to characterize the electrophilicity of the nitronium ion. It leverages Conceptual Density Functional Theory (DFT) to define and calculate global and local reactivity indices, offering a quantitative lens through which the ion's potent reactivity can be understood. Detailed computational protocols, structured data tables for comparative analysis, and workflow visualizations are presented to equip researchers with the necessary tools to apply these methods in their work.

Introduction: The Nitronium Ion as a Potent Electrophile

The nitronium ion, [NO₂]⁺, is a cation recognized for its exceptional reactivity as an electrophile.[1] It is a key intermediate in electrophilic aromatic substitution reactions, particularly nitration, a fundamental process in the synthesis of pharmaceuticals, explosives, and dyes.[2] The ion is typically generated in situ by mixing concentrated sulfuric acid and nitric acid, which establishes an equilibrium that favors the formation of NO₂⁺.[3]

Structurally, the nitronium ion is isoelectronic with carbon dioxide, possessing a linear O=N=O geometry with a bond angle of 180°.[1] Its potent electrophilicity stems from the formal positive charge on the central nitrogen atom, making it highly susceptible to attack by nucleophiles.[4] While classical valence bond theory provides a qualitative picture of its reactivity, a more sophisticated and quantitative understanding is achieved through the application of quantum chemistry and Conceptual Density Functional Theory (DFT).[5]

Theoretical Framework: Quantifying Electrophilicity with Conceptual DFT

Conceptual DFT provides a robust framework for quantifying chemical reactivity through various indices derived from the electron density.[6] These descriptors allow for the classification and comparison of the electrophilic and nucleophilic nature of molecules on an absolute scale.

Global Electrophilicity Index (ω)

The global electrophilicity index (ω) measures the stabilization in energy when a system acquires additional electronic charge from the environment.[5] It was introduced by Parr, von Szentpály, and Liu in 1999 and has become a standard descriptor of electrophilic power.[3] A high value of ω signifies a strong electrophile. The index is defined as:

ω = μ² / 2η

where:

-

μ is the electronic chemical potential, which represents the escaping tendency of electrons from a system. It is approximated as the average of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO): μ ≈ (E_HOMO + E_LUMO) / 2 .

-

η is the chemical hardness, which measures the resistance of a system to a change in its electron distribution. It is approximated as the difference between the HOMO and LUMO energies: η ≈ (E_LUMO - E_HOMO) .

The global electrophilicity index is invaluable for ranking the reactivity of different electrophiles without the need for computationally expensive transition state calculations for every potential reaction.[7][8]

Local Electrophilicity and Site Selectivity: Fukui Functions and Parr Functions

While the global electrophilicity index describes the overall reactivity of a molecule, many reactions exhibit regioselectivity. To understand which atom in a molecule is the most reactive site for a nucleophilic attack, local reactivity descriptors are employed.

-

Fukui Function (f⁺(r)) : The Fukui function, f(r), indicates the change in electron density at a specific point r when the total number of electrons in the system changes.[6][9] For an electrophilic attack, the relevant function is f⁺(r) , which identifies the sites most susceptible to gaining an electron. It can be condensed to atomic centers (fₖ⁺) to rank the electrophilicity of individual atoms.[10]

-

Parr Function (P⁺(r)) : The Parr function is a more recent development that provides a powerful tool for describing local reactivity. The electrophilic Parr function, P⁺(r), is used to identify the most electrophilic sites within a molecule.[6]

-

Local Electrophilicity Index (ωₖ) : The global electrophilicity (ω) can be projected onto a specific atomic site k using the electrophilic Parr function (Pₖ⁺) to define the local electrophilicity index, ωₖ.[11] This index is calculated as:

ωₖ = Pₖ⁺ * ω

This local index is crucial for predicting the regioselectivity in reactions involving polyatomic electrophiles. For the nitronium ion, while simple, these local descriptors pinpoint the nitrogen atom as the center of electrophilicity.

Data Presentation: Comparative Electrophilicity Indices

The following table summarizes key conceptual DFT descriptors for the nitronium ion and compares them to other relevant chemical species. These values are typically calculated using DFT methods such as B3LYP with basis sets like 6-31G(d) or 6-311G(d,p).[12]

| Species | Description | Global Electrophilicity (ω) [eV] | Classification |

| NO₂⁺ | Nitronium Ion | Very High * | Superelectrophile |

| Nitroethylene | Strong Organic Electrophile | 2.61[6] | Strong Electrophile |

| Acrolein | Moderate Organic Electrophile | 1.84[6] | Moderate Electrophile |

| Ethylene | Marginal Organic Electrophile | 0.73[6] | Marginal Electrophile |

Computational Protocols

The calculation of electrophilicity indices is a routine task in computational chemistry. The following section outlines a detailed protocol for determining the global and local electrophilicity of the nitronium ion using a standard quantum chemistry software package like Gaussian.

Protocol for Calculating Global Electrophilicity (ω)

-

Structure Input and Geometry Optimization:

-

Define the geometry of the nitronium ion (NO₂⁺). Given its linear structure, a simple Z-matrix or Cartesian coordinates can be used. The charge is +1.

-

Perform a geometry optimization and frequency calculation. A widely used and validated level of theory is DFT with the B3LYP functional and the 6-31G(d) basis set.

-

The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Extraction of Frontier Molecular Orbital Energies:

-

From the output file of the successful optimization, identify the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). These are typically given in atomic units (Hartrees) and need to be converted to electronvolts (eV) (1 Hartree ≈ 27.2114 eV).

-

-

Calculation of DFT Descriptors:

-

Electronic Chemical Potential (μ): μ (eV) = (E_HOMO [eV] + E_LUMO [eV]) / 2

-

Chemical Hardness (η): η (eV) = (E_LUMO [eV] - E_HOMO [eV])

-

Global Electrophilicity (ω): ω (eV) = μ² / (2 * η)

-

Protocol for Calculating Local Electrophilicity (ωₖ)

-

Single-Point Energy Calculations for N-1 and N+1 Systems:

-

To calculate the condensed Fukui or Parr functions, single-point energy calculations are required for the system with one fewer electron (the radical dication, NO₂²⁺) and one more electron (the neutral radical, NO₂•).

-

Use the optimized geometry of the N-electron system (NO₂⁺) for these calculations.

-

For the N-1 system (NO₂²⁺), the charge will be +2 and the multiplicity will be 2 (doublet).

-

For the N+1 system (NO₂•), the charge will be 0 and the multiplicity will be 2 (doublet).

-

-

Population Analysis:

-

For all three systems (N, N-1, N+1), perform a population analysis (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital - NBO) to obtain the electron population (or charge) on each atom k.

-

-

Calculation of Condensed Parr Functions (Pₖ⁺):

-

The electrophilic condensed Parr function for atom k (Pₖ⁺) is calculated from the difference in atomic populations (qₖ) between the N-electron and N+1 electron systems: Pₖ⁺ = qₖ(N) - qₖ(N+1)

-

-

Calculation of Local Electrophilicity (ωₖ):

-

Multiply the global electrophilicity index (ω) by the condensed Parr function for each atom k: ωₖ = Pₖ⁺ * ω

-

The atom with the highest ωₖ value is predicted to be the most electrophilic site. For NO₂⁺, this will be the nitrogen atom.

-

Visualizations: Workflows and Conceptual Relationships

Diagrams created using the DOT language provide clear visualizations of the computational workflows and theoretical relationships.

References

- 1. Nitronium ion - Wikipedia [en.wikipedia.org]

- 2. Parr, R.G., von Szentpaly, L. and Liu, S. (1999) Electrophilicity Index. Journal of the American Chemical Society, 121, 1922-1924. - References - Scientific Research Publishing [scirp.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Global Electrophilicity | Rowan [rowansci.com]

- 7. Calculating Global Electrophilicity on Rowan | Rowan Documentation [docs.rowansci.com]

- 8. researchgate.net [researchgate.net]

- 9. rowansci.substack.com [rowansci.substack.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

X-ray Crystal Structure of Nitronium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure of nitronium tetrafluoroborate (B81430) (NO₂BF₄), a powerful nitrating agent of significant interest in organic synthesis and materials science. This document details the crystallographic parameters, experimental protocols for its synthesis and single-crystal X-ray diffraction analysis, and visual representations of its structural and experimental workflows.

Crystallographic Data Summary

The crystal structure of nitronium tetrafluoroborate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1][2][3] Key crystallographic data are summarized in the table below for clear comparison and reference.

| Parameter | Value |

| Chemical Formula | BF₄NO₂ |

| Formula Weight | 132.82 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1[2] |

| a | 6.5567 (13) Å[1] |

| b | 6.8243 (14) Å[1] |

| c | 9.1244 (18) Å[1] |

| α | 90.00 °[2] |

| β | 104.40 (3) °[1] |

| γ | 90.00 °[2] |

| Unit Cell Volume | 395.44 (14) ų[1] |

| Z | 4 |

| Temperature | 100 (2) K[1] |

| Radiation, Wavelength (λ) | Mo Kα, 0.71073 Å[1] |

| R-factor | 0.019[1] |

| wR-factor | 0.061[1] |

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction of this compound are provided below. As this compound is highly reactive and sensitive to moisture, all procedures should be carried out under anhydrous conditions using appropriate inert atmosphere techniques.[4]

Synthesis of this compound

This compound can be synthesized through the reaction of anhydrous hydrogen fluoride (B91410), boron trifluoride, and nitric acid.[5][6]

Materials:

-

Anhydrous hydrogen fluoride (HF)

-

Boron trifluoride (BF₃)

-

Fuming nitric acid (HNO₃, 95%)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

Procedure:

-

In a fume hood, equip a three-necked flask with a stirrer, a gas inlet, and a drying tube. The flask should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Carefully add 400 mL of anhydrous dichloromethane to the flask.

-

Introduce 41 mL (1.00 mole) of 95% fuming nitric acid to the stirred solvent.

-

Slowly bubble 22 mL (1.10 moles) of anhydrous hydrogen fluoride gas into the solution.

-

Subsequently, bubble 2.0 moles of boron trifluoride gas through the mixture while maintaining the temperature at -20 °C.

-

A white precipitate of this compound will form.

-

Allow the reaction mixture to stir for an additional hour at -20 °C.

-

Isolate the product by filtration under an inert atmosphere.

-

Wash the collected solid with two portions of cold, anhydrous dichloromethane.

-

Dry the product under vacuum to yield this compound.

Single-Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by recrystallization from dichloromethane.[1][3]

Materials:

-

Crude this compound

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Schlenk flask or similar apparatus for inert atmosphere crystallization

Procedure:

-